Kaempferol 3-O-rutinoside 7-O-glucoside: A Comprehensive Technical Guide on its Natural Occurrence, Analysis, and Biological Interactions
Kaempferol 3-O-rutinoside 7-O-glucoside: A Comprehensive Technical Guide on its Natural Occurrence, Analysis, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Kaempferol (B1673270) 3-O-rutinoside 7-O-glucoside, a significant flavonoid glycoside. The document details its natural sources, presents available quantitative data, outlines comprehensive experimental protocols for its isolation and quantification, and explores its interaction with key cellular signaling pathways.
Natural Occurrence and Sources
Kaempferol 3-O-rutinoside 7-O-glucoside is a naturally occurring flavonol glycoside that has been identified in a variety of plant species. Its presence is often alongside other related kaempferol glycosides. Notable sources include:
-
Fruits: It has been detected in red tomatoes (Lycopersicon esculentum), particularly in genetically modified varieties designed to have enhanced flavonoid content.[1][2] Sweet cherries (Prunus avium L., cv. Ferrovia) have also been identified as a source.
-
Plants: The compound is found in the leaves of Hosta ventricosa (Salisb.) Stearn and the flowers of Hosta plantaginea.[1][3] Additionally, the stems of Equisetum hyemale L. (Horsetail) are reported to contain this flavonoid.
While the presence of Kaempferol 3-O-rutinoside 7-O-glucoside is confirmed in these sources, detailed quantitative data for this specific glycoside is often limited. However, data for the closely related compound, kaempferol 3-O-rutinoside, is more readily available and is presented below to provide a comparative context.
Quantitative Data
Precise quantitative data for Kaempferol 3-O-rutinoside 7-O-glucoside is not extensively tabulated in the reviewed literature. However, studies on related kaempferol glycosides in various cultivars of sweet cherries provide valuable insights into the potential concentration ranges.
| Plant Source | Cultivar/Variety | Compound | Concentration (mg/kg Fresh Weight) | Reference |
| Sweet Cherry (Prunus avium L.) | 'Kordia'/'Colt' | Kaempferol 3-O-rutinoside | < 1% of total flavonols | [1] |
| Sweet Cherry (Prunus avium L.) | 'Kordia'/'Gisela 5' | Kaempferol 3-O-rutinoside | < 1% of total flavonols | [1] |
| Sweet Cherry (Prunus avium L.) | 'Regina'/'Mahaleb' | Kaempferol 3-O-rutinoside | < 1% of total flavonols | [1] |
| Sweet Cherry (Prunus avium L.) | 'Carmen'/'Mahaleb' | Kaempferol 3-O-rutinoside | < 1% of total flavonols | [1] |
| Sweet Cherry (Prunus avium L.) | Lorenz | Kaempferol 3-O-rutinoside | 0.08 - 1.2 | [4] |
| Sweet Cherry (Prunus avium L.) | Gabriel | Kaempferol 3-O-rutinoside | 0.08 - 1.2 | [4] |
Note: The data for sweet cherries indicates that while present, kaempferol glycosides are generally found in lower concentrations compared to other flavonoids like quercetin (B1663063) derivatives.
Experimental Protocols
The isolation and quantification of Kaempferol 3-O-rutinoside 7-O-glucoside from natural sources involve a multi-step process. The following is a synthesized protocol based on methodologies reported in the literature.
Extraction of Flavonoid Glycosides
This protocol outlines a general procedure for the extraction of flavonoid glycosides from plant material.
3.1.1. Materials and Reagents:
-
Dried and ground plant material (leaves, fruits, or stems)
-
Ethanol (B145695) (80%) or Methanol (B129727) (80%)
-
Petroleum ether
-
Butanol
-
Distilled water
-
Rotary evaporator
-
Filtration apparatus
3.1.2. Procedure:
-
Maceration: Suspend the dried and ground plant material in 80% ethanol or methanol at room temperature. The solvent-to-sample ratio should be approximately 10:1 (v/w). Allow the mixture to stand for 24-48 hours with occasional agitation.
-
Filtration: Filter the mixture to separate the extract from the solid plant material.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 45°C to obtain a crude extract.
-
Solvent Partitioning:
-
Suspend the crude extract in a water-methanol mixture (9:1 v/v).
-
Perform successive liquid-liquid partitioning with petroleum ether to remove nonpolar compounds.
-
Subsequently, partition the aqueous layer with chloroform to remove compounds of intermediate polarity.
-
Finally, partition the remaining aqueous layer with butanol to extract the flavonoid glycosides.
-
-
Concentration: Evaporate the butanol fraction to dryness to yield a flavonoid-rich extract.
Isolation and Purification
Further purification of the target compound is achieved through chromatographic techniques.
3.2.1. Materials and Reagents:
-
Flavonoid-rich extract
-
Silica (B1680970) gel (for column chromatography)
-
Sephadex LH-20
-
Methanol
-
Chloroform
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
3.2.2. Procedure:
-
Silica Gel Column Chromatography:
-
Dissolve the flavonoid-rich extract in a minimal amount of methanol.
-
Adsorb the dissolved extract onto a small amount of silica gel and allow it to dry.
-
Pack a glass column with silica gel suspended in a nonpolar solvent (e.g., chloroform).
-
Load the dried extract-silica gel mixture onto the top of the column.
-
Elute the column with a gradient of increasing polarity, starting with chloroform and gradually adding methanol.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing the desired compound.
-
-
Sephadex LH-20 Column Chromatography:
-
Pool the fractions containing the target compound and concentrate them.
-
Dissolve the concentrated fraction in methanol.
-
Apply the solution to a Sephadex LH-20 column equilibrated with methanol.
-
Elute with methanol and collect fractions. This step helps in removing smaller molecules and pigments.
-
-
Preparative HPLC:
-
For final purification, subject the enriched fraction to preparative HPLC on a C18 column.
-
Use a mobile phase gradient of acetonitrile (B52724) and water (with a small percentage of formic or acetic acid to improve peak shape).
-
Collect the peak corresponding to Kaempferol 3-O-rutinoside 7-O-glucoside.
-
Quantification by HPLC-DAD
3.3.1. Instrumentation and Conditions:
-
HPLC System: A system equipped with a Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 350 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
3.3.2. Standard and Sample Preparation:
-
Standard: Prepare a stock solution of a certified reference standard of Kaempferol 3-O-rutinoside 7-O-glucoside in methanol. Create a series of dilutions to generate a calibration curve.
-
Sample: Accurately weigh the extracted and purified sample and dissolve it in a known volume of methanol. Filter through a 0.45 µm syringe filter before injection.
3.3.3. Analysis:
-
Inject the standard solutions to construct a calibration curve of peak area versus concentration.
-
Inject the sample solution.
-
Identify the peak of Kaempferol 3-O-rutinoside 7-O-glucoside in the sample chromatogram by comparing its retention time and UV spectrum with the standard.
-
Quantify the amount of the compound in the sample using the calibration curve.
Signaling Pathways and Biological Activity
Kaempferol and its glycosides have been shown to exert various biological effects, including anti-inflammatory and antioxidant activities. These effects are often mediated through the modulation of key cellular signaling pathways. While direct studies on Kaempferol 3-O-rutinoside 7-O-glucoside are limited, research on the closely related compound, Kaempferol 3-O-(2G-glucosylrutinoside)-7-O-glucoside, has demonstrated its ability to suppress the NF-κB, MAPKs, and Akt signaling pathways in RAW 264.7 cells.[5]
Anti-inflammatory Signaling Pathway
The following diagram illustrates the proposed anti-inflammatory mechanism of kaempferol glycosides, focusing on the inhibition of the NF-κB, MAPKs, and Akt pathways.
Caption: Proposed anti-inflammatory signaling pathway of Kaempferol glycosides.
Experimental Workflow for Isolation and Quantification
The following diagram outlines the general workflow for the extraction, isolation, and quantification of Kaempferol 3-O-rutinoside 7-O-glucoside from a plant source.
Caption: Workflow for isolation and quantification of Kaempferol 3-O-rutinoside 7-O-glucoside.
Conclusion
Kaempferol 3-O-rutinoside 7-O-glucoside is a flavonol of interest due to its presence in common dietary sources and its potential biological activities. While quantitative data for this specific glycoside remains somewhat limited, established analytical techniques allow for its successful isolation and quantification. Further research into its precise concentrations in various natural sources and its specific pharmacological effects is warranted to fully understand its potential for therapeutic applications. The methodologies and pathway information provided in this guide serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Kaempferol glycosides from Hosta ventricosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fruit Quality Characterization of New Sweet Cherry Cultivars as a Good Source of Bioactive Phenolic Compounds with Antioxidant and Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kaempferol 3-O-(2G-glucosylrutinoside)-7-O-glucoside isolated from the flowers of Hosta plantaginea exerts anti-inflammatory activity via suppression of NF-κB, MAPKs and Akt pathways in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
